REACTION_CXSMILES
|
[I-].[C:2]([CH2:10][CH2:11][N+](C)(C)C)(=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>O>[C:3]1([C:2]([CH:10]=[CH2:11])=[O:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[I-].C(C1=CC=CC=C1)(=O)CC[N+](C)(C)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
passed through the CMR (15 ml/min; 90°-95° C.; atmospheric pressure)
|
Type
|
CUSTOM
|
Details
|
the hot product collected in a mixture of ice (250 g) and diethyl ether (100 ml), in a flask which
|
Type
|
TEMPERATURE
|
Details
|
was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
The ether phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous extracted with ether (3×150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The pooled organic phase was dried over anhydrous sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(=O)C=C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |